Hexarelin acetate

Endocrinology Receptor Pharmacology Growth Hormone

Hexarelin acetate (Examorelin), featuring a 2-methyl-tryptophan modification, offers enhanced stability (t1/2=75.9min) and a unique GH-independent cardioprotective profile via CD36. This makes it an essential probe for differentiating GHS-R1a vs. peripheral receptor research, unlike other GHRPs. Supplied as ≥98% pure, lyophilized powder.

Molecular Formula C47H58N12O6
Molecular Weight 887 g/mol
CAS No. 208251-52-9
Cat. No. B1485867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexarelin acetate
CAS208251-52-9
Molecular FormulaC47H58N12O6
Molecular Weight887 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N
InChIInChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28?,35?,38-,39+,40?,41+/m0/s1
InChIKeyRVWNMGKSNGWLOL-UHXWJRACSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexarelin Acetate (CAS 208251-52-9): A Potent Synthetic GHRP Super-Analog for Growth Hormone Secretion Research


Hexarelin acetate (Examorelin) is a synthetic hexapeptide and a super-analog of the Growth Hormone-Releasing Peptide (GHRP) family, specifically GHRP-6 [1]. It is a potent agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a) and is widely used in endocrinology research to study the regulation of the somatotropic axis [2]. Its chemical structure, His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2, incorporates a substituted 2-methyl-tryptophan residue which confers enhanced chemical stability and resistance to proteolytic degradation compared to endogenous ghrelin [3].

Why Hexarelin Acetate is Not Interchangeable with Other GHRPs


Hexarelin acetate is frequently grouped with other peptidyl growth hormone secretagogues like GHRP-2 and GHRP-6, but assuming direct substitution is scientifically unsound. These compounds differ fundamentally in their structural features, which dictate their pharmacodynamic profiles. For instance, Hexarelin's unique 2-methyl-tryptophan modification confers a distinct half-life and receptor interaction profile compared to GHRP-6 [1]. More critically, Hexarelin possesses a well-documented, GH-independent positive inotropic effect on the heart, mediated via specific myocardial receptors like CD36—an activity not shared by all GHRPs [2]. This divergence in peripheral activity and molecular target engagement means that substituting one GHRP for another without accounting for these specific, quantifiable differences could introduce significant confounding variables into any research model.

Quantitative Evidence for Hexarelin Acetate: A Comparator-Focused Guide


GHS-R1a Receptor Binding Affinity: Hexarelin vs. Ghrelin

Hexarelin acetate demonstrates high affinity for the GHS-R1a receptor. BindingDB reports an IC50 of 15.9 nM in a displacement assay using [125I]ghrelin in LLC-PK1 cells expressing the human receptor [1]. This high affinity is a key characteristic of its function as a potent GH secretagogue.

Endocrinology Receptor Pharmacology Growth Hormone

In Vivo GH-Releasing Potency: Hexarelin vs. GHRH

A direct head-to-head clinical study demonstrated that an intravenous dose of 1 μg/kg of Hexarelin induced a strong GH response that was significantly higher than that induced by 1 μg/kg of Growth Hormone-Releasing Hormone (GHRH) in young adults (p < 0.05) [1]. This confirms its superior efficacy over a primary natural GH secretagogue.

Endocrinology Clinical Pharmacology Peptide Hormones

GH-Independent Positive Inotropic Effect: Hexarelin vs. GH Deficiency Baseline

A clinical study showed that acute administration of 2.0 μg/kg iv hexarelin significantly increased Left Ventricular Ejection Fraction (LVEF) in both normal subjects and patients with severe growth hormone deficiency (GHD), despite no significant GH release in the GHD group (p < 0.05) [1]. This provides direct evidence for a GH-independent mechanism of action on the heart.

Cardiology Cardiovascular Pharmacology Endocrinology

Enhanced Stability: Hexarelin's Half-Life Compared to GHRP-6

Hexarelin exhibits improved metabolic stability due to its 2-methyl-tryptophan substitution. While precise comparative half-life data from the same study is limited, sources indicate Hexarelin has a longer terminal half-life (approximately 70 minutes) than GHRP-6 [1]. This increased stability is a direct result of its structural modification, making it more resistant to proteolytic degradation.

Pharmacokinetics Peptide Chemistry Metabolic Stability

Pharmacokinetic Characterization in Rodent Models: Intravenous Half-Life and Bioavailability

A comprehensive pharmacokinetic study in Sprague-Dawley rats provided key parameters for Hexarelin acetate. Following a 5 μg/kg intravenous bolus, Hexarelin displayed a half-life of 75.9 ± 9.3 minutes [1]. Furthermore, subcutaneous bioavailability was quantified at 64% [1]. This data is crucial for planning and interpreting in vivo experiments in this common animal model.

Pharmacokinetics Drug Metabolism In Vivo Studies

Validated Research and Industrial Application Scenarios for Hexarelin Acetate


Investigating GH-Independent Cardioprotective and Inotropic Mechanisms

Hexarelin acetate is the ideal probe for dissecting GH-independent actions of GHRPs on the cardiovascular system. Its proven ability to increase LVEF in GH-deficient patients, without stimulating GH release, directly supports its use in models of heart failure or ischemia-reperfusion injury [1]. Researchers can leverage this compound to study the role of non-GHS-R1a receptors like CD36 in mediating these protective effects, a distinction not reliably offered by other secretagogues [2].

Endocrine Studies Requiring a Potent GHS-R1a Agonist with Defined Selectivity

For experiments focused on the GHS-R1a receptor, Hexarelin acetate serves as a well-characterized, high-affinity agonist. Its binding affinity (IC50 = 15.9 nM) is a defined quantitative property [1]. This allows for precise pharmacological studies of receptor activation, downstream signaling, and comparative assessments with other GHS-R1a ligands in pituitary cell models or tissue explants.

Pharmacokinetic and Drug-Disposition Studies of a Metabolically Stabilized Peptide

Due to its enhanced stability conferred by the 2-methyl-tryptophan modification [1], Hexarelin is an excellent model compound for studying the disposition of stabilized peptides in vivo. Its well-documented pharmacokinetic profile in rats (t1/2 = 75.9 ± 9.3 min, 64% s.c. bioavailability) provides a robust baseline for investigating formulation strategies, routes of administration, or mechanisms of peptide clearance and metabolism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexarelin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.